(4-Carbamoylphenyl)boronic acid

Descripción

The exact mass of the compound 4-Aminocarbonylphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

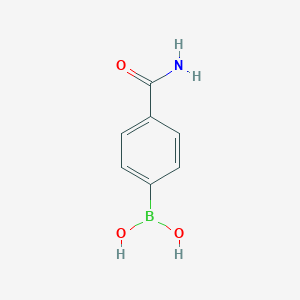

Structure

2D Structure

Propiedades

IUPAC Name |

(4-carbamoylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4,11-12H,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNRHNKBJNUVWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372260 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123088-59-5 | |

| Record name | 4-Carbamoylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminocarbonylphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of (4-Carbamoylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamoylphenyl)boronic acid, also known as 4-boronobenzamide, is a versatile organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science. Its unique structure, featuring both a boronic acid moiety and a carbamoyl (B1232498) group, allows it to participate in a variety of chemical reactions and biological interactions. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Core Physicochemical Properties

The key physicochemical parameters of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems, influencing its reactivity, solubility, and potential as a therapeutic agent or building block.

| Property | Value | Source |

| Molecular Formula | C₇H₈BNO₃ | [][2] |

| Molecular Weight | 164.95 g/mol | [][2] |

| Melting Point | 229-234 °C | [3] |

| LogP | -0.83440 | [] |

| Appearance | White to brown solid (powder or crystals) | [3] |

| pKa | Not explicitly found in searched literature for this specific compound. General pKa for phenylboronic acids is ~9. | [4] |

| Solubility | Specific quantitative data not found. Generally, phenylboronic acids have low solubility in water and varying solubility in organic solvents.[5] Colorless crystals were obtained from a 50% water:ethanol solution.[6] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of boronic acids are essential for reproducible research. The following sections outline standard experimental protocols.

Determination of Melting Point

The melting point of this compound can be determined using a standard melting point apparatus.

Methodology:

-

A small, dry sample of the crystalline compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample is liquid is recorded as the melting point range.

Determination of the Partition Coefficient (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a common technique for its determination.

Methodology:

-

A solution of this compound is prepared in a biphasic system of n-octanol and water.

-

The mixture is shaken vigorously to ensure thorough mixing and then allowed to stand until the two phases have completely separated.

-

The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

The LogP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

Determination of Acidity Constant (pKa)

The pKa of a boronic acid can be determined by potentiometric titration or UV-Vis spectroscopy.

Methodology (Potentiometric Titration):

-

A solution of this compound of known concentration is prepared in water or a suitable co-solvent.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

A titration curve is generated by plotting the pH against the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

Determination of Solubility

The solubility of a boronic acid can be determined by the equilibrium solubility method.

Methodology:

-

An excess amount of solid this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) at a constant temperature.

-

The mixture is agitated for a prolonged period to ensure that equilibrium is reached.

-

The saturated solution is then filtered to remove any undissolved solid.

-

The concentration of the dissolved compound in the filtrate is quantified using an appropriate analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

The solubility is expressed in units such as g/L or mol/L.

Role in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of various biologically active molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[] Its utility is highlighted in the development of inhibitors for several key protein targets implicated in disease.

Caption: Synthetic utility of this compound in drug discovery.

The boronic acid functional group is a key feature in many enzyme inhibitors.[7] The boron atom can form a reversible covalent bond with the catalytic serine residues in the active site of enzymes like proteases.[4] This interaction is often a key mechanism of action for boronic acid-based drugs.

Caption: General mechanism of serine protease inhibition by a boronic acid.

Conclusion

This compound is a compound with well-defined physicochemical properties that make it a valuable tool in synthetic and medicinal chemistry. Its ability to participate in cross-coupling reactions and interact with biological targets underscores its importance in the development of novel therapeutics. This guide provides a foundational understanding of its core properties and the experimental approaches to their measurement, serving as a vital resource for researchers in the field.

References

- 2. 4-Aminocarbonylphenylboronic acid | C7H8BNO3 | CID 2737811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boronic acid - Wikipedia [en.wikipedia.org]

- 5. d-nb.info [d-nb.info]

- 6. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of (4-Carbamoylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of (4-Carbamoylphenyl)boronic acid. Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, this guide synthesizes information on its known properties, the general characteristics of phenylboronic acids, and data from structurally similar compounds. The experimental protocols detailed herein are established methods for the analysis of boronic acids and can be directly applied to this compound.

Introduction to this compound

This compound is a derivative of phenylboronic acid featuring a carbamoyl (B1232498) (amide) group at the para position of the phenyl ring. This functional group is anticipated to influence the compound's physicochemical properties, including its solubility and stability, primarily through its capacity for hydrogen bonding. Boronic acids are a class of compounds of significant interest in medicinal chemistry and organic synthesis, notably for their role in Suzuki-Miyaura cross-coupling reactions and their ability to form reversible covalent bonds with diols.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. The crystal structure reveals that the molecules are linked by hydrogen bonds, forming sheets.[1][2] The carbamoyl and boronic acid groups are twisted out of the plane of the benzene (B151609) ring.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈BNO₃ | [1] |

| Molecular Weight | 164.95 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | Not available | |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

Solubility of this compound

Aqueous Solubility

The solubility of phenylboronic acids in water is generally low.[3][4] The introduction of polar substituents can modulate this property. For instance, the presence of a carboxylic acid group, which, like the carbamoyl group, can participate in hydrogen bonding, has been shown to decrease the aqueous solubility compared to the parent phenylboronic acid.[4] One study reports the successful crystallization of this compound from a 50% water:ethanol mixture, which suggests at least moderate solubility in this aqueous-organic blend.[1]

To provide a comparative context, Table 2 presents the aqueous solubility of unsubstituted phenylboronic acid and one of its carboxy-substituted analogs.

Table 2: Aqueous Solubility of Analogous Phenylboronic Acids

| Compound | Temperature (°C) | Solubility (g / 100 cm³ H₂O) | Reference |

| Phenylboronic acid | 20 | ~2 | [4][5] |

| 3-Carboxyphenylboronic acid | Not specified | Lower than phenylboronic acid | [4] |

Given the presence of the polar carbamoyl group, this compound is expected to exhibit some aqueous solubility, likely influenced by pH due to the acidic nature of the boronic acid moiety.

Organic Solvent Solubility

Phenylboronic acids generally exhibit higher solubility in polar organic solvents and are sparingly soluble in nonpolar hydrocarbons.[3] The solubility of unsubstituted phenylboronic acid is high in ethers (like diethyl ether) and ketones (like acetone), moderate in chloroform, and very low in hydrocarbons.[3] It is expected that this compound will follow a similar trend, as summarized in Table 3.

Table 3: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility |

| Protic Polar | Water, Ethanol, Methanol | Low to Moderate |

| Aprotic Polar | Acetone, Acetonitrile (B52724), Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Moderate to High |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High |

| Halogenated | Dichloromethane, Chloroform | Moderate |

| Nonpolar | Hexane, Toluene | Low to Insoluble |

Stability of this compound

Specific stability data for this compound is not extensively documented. However, the stability of boronic acids, in general, is subject to several degradation pathways.

Oxidative Stability

Boronic acids are susceptible to oxidation, which can cleave the carbon-boron bond to yield the corresponding phenol.[6] This degradation can be influenced by the presence of oxidizing agents and conditions that promote the formation of reactive oxygen species. The electronic nature of substituents on the phenyl ring can affect the rate of oxidation.

pH-Dependent Stability and Hydrolysis

While the carbon-boron bond in arylboronic acids is generally stable to hydrolysis, the overall stability can be pH-dependent. In aqueous solutions, the boronic acid group exists in equilibrium between a neutral trigonal planar form and an anionic tetrahedral boronate form.[7] Extreme pH conditions (highly acidic or basic) can potentially promote degradation. Studies on structurally related benzamide (B126) derivatives have shown that some are stable in dilute aqueous solutions and under acidic and basic conditions, suggesting that the amide functionality may impart a degree of stability.[8][9]

Thermal and Photostability

Forced degradation studies are necessary to determine the intrinsic stability of this compound under thermal and photolytic stress. These studies involve exposing the compound to high temperatures and light (including UV radiation) to identify potential degradation products and pathways.

Experimental Protocols

The following sections detail standardized experimental procedures for determining the solubility and stability of this compound.

Protocol for Solubility Determination (Dynamic Method)

The dynamic or synthetic method is a reliable technique for measuring the solubility of boronic acids in various solvents. This method involves visually or instrumentally monitoring the dissolution of a solid in a liquid as the temperature is changed in a controlled manner.

Objective: To determine the equilibrium solubility of this compound in a given solvent as a function of temperature.

Materials and Equipment:

-

This compound

-

High-purity solvents

-

Jacketed glass vessel

-

Magnetic stirrer and stir bar

-

Calibrated temperature probe

-

Light source and detector (for turbidity measurement)

-

Heating/cooling circulator

Procedure:

-

Sample Preparation: Accurately weigh known amounts of this compound and the selected solvent into the jacketed glass vessel to create a biphasic mixture of a precise composition.

-

Heating and Stirring: Vigorously stir the mixture while heating it at a slow, constant rate (e.g., 0.1-0.5 °C/min) using the heating/cooling circulator.

-

Turbidity Measurement: Continuously monitor the turbidity of the mixture by measuring the intensity of a light beam passing through the sample.

-

Equilibrium Point Determination: The temperature at which the last solid particles dissolve, resulting in a clear, single-phase solution, is recorded as the equilibrium solubility temperature for that specific composition. This point corresponds to the maximum light transmission.

-

Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (mole fraction vs. temperature) for this compound in the chosen solvent.

Protocol for Stability Testing (Forced Degradation)

Forced degradation studies are conducted to identify the likely degradation products of a drug substance, which is essential for developing stability-indicating analytical methods.[10][11]

Objective: To investigate the degradation behavior of this compound under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water)

-

Acids (e.g., HCl), bases (e.g., NaOH), and oxidizing agents (e.g., H₂O₂)

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

HPLC system with a suitable detector (e.g., UV/Vis or PDA)

-

Analytical balance

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a specified period.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or elevated temperature.

-

Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80-100 °C).

-

Photodegradation: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Sample Analysis: At various time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples appropriately and analyze them using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products. The "mass balance" should be calculated to ensure that all degradation products have been accounted for.

Conclusion

This technical guide has summarized the available information on the solubility and stability of this compound. While specific quantitative data is limited, a qualitative understanding of its properties can be inferred from the behavior of analogous phenylboronic acids. The presence of the carbamoyl group is expected to confer a degree of polarity that influences its solubility profile. Like other boronic acids, it is likely susceptible to oxidative degradation. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound, which is crucial for its effective application in research and drug development.

References

- 1. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. scispace.com [scispace.com]

- 5. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 6. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and stability of strongly acidic benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medcraveonline.com [medcraveonline.com]

- 11. biomedres.us [biomedres.us]

(4-Carbamoylphenyl)boronic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-Carbamoylphenyl)boronic acid, a versatile building block in medicinal chemistry and materials science. It details its chemical properties, synthesis, and key applications, with a focus on experimental protocols and data presentation for the scientific community.

Core Chemical Identifiers and Properties

This compound, also known as 4-boronobenzamide, is an aromatic boronic acid derivative. Its key identifiers and physicochemical properties are summarized below.

| Property | Value | Reference |

| CAS Number | 123088-59-5 | [1][2][3][4][5] |

| Molecular Formula | C7H8BNO3 | [1][2][3][6] |

| Molecular Weight | 164.95 g/mol | [1][2][3] |

| IUPAC Name | This compound | [6] |

| Appearance | White to off-white solid | [5] |

| Synonyms | 4-Carbamoylbenzeneboronic acid, 4-Aminocarbonylphenylboronic acid |

Synthesis and Experimental Protocol

The synthesis of this compound typically involves the hydrolysis of a corresponding boronate ester, which is often prepared via a palladium-catalyzed cross-coupling reaction. A general experimental workflow is outlined below.

Diagram: Synthetic Pathway of this compound

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling and Hydrolysis

-

Reaction Setup: To a solution of 4-bromobenzamide (1 equivalent) and bis(pinacolato)diboron (1.1 equivalents) in a suitable solvent (e.g., dioxane), add potassium acetate (B1210297) (3 equivalents) and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 equivalents).

-

Reaction Execution: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes. Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation of Intermediate: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide, can be purified by column chromatography.

-

Hydrolysis: Dissolve the purified boronate ester in a mixture of acetone (B3395972) and aqueous hydrochloric acid (e.g., 2 M HCl). Stir the solution at room temperature for 2-4 hours.

-

Final Product Isolation: Remove the acetone under reduced pressure. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a solid.

Applications in Drug Discovery and Materials Science

This compound serves as a crucial building block in the synthesis of a wide range of organic molecules due to the versatile reactivity of the boronic acid moiety.

Role in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an aryl or vinyl halide/triflate. The carbamoyl (B1232498) group (-CONH2) can act as a hydrogen bond donor and acceptor, influencing the pharmacokinetic and pharmacodynamic properties of the final compound.

Diagram: Suzuki-Miyaura Cross-Coupling Workflow

Caption: Workflow of a typical Suzuki-Miyaura cross-coupling reaction.

Structural Information

The crystal structure of this compound reveals that the molecules are linked by intermolecular N—H···O and O—H···O hydrogen bonds, forming sheet-like structures.[7] The boronic acid and carbamoyl functional groups are twisted out of the plane of the benzene (B151609) ring.[7] This hydrogen bonding capability is a key feature influencing its use in the design of supramolecular assemblies and crystal engineering.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 123088-59-5|4-Carbamoylphenylboronic acid|BLD Pharm [bldpharm.com]

- 3. aldlab-chemicals_this compound [aldlab.com]

- 4. 4-Carbamoylphenylboronic acid | [frontierspecialtychemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 7. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to (4-Carbamoylphenyl)boronic acid: Commercial Availability, Purity, and Analysis

(4-Carbamoylphenyl)boronic acid , a key building block in modern medicinal chemistry and materials science, is instrumental in the synthesis of a wide range of complex molecules, most notably as a precursor for PARP inhibitors used in cancer therapy. This guide provides an in-depth overview of its commercial availability, typical purity levels, and the analytical methodologies employed for its characterization, aimed at researchers, scientists, and professionals in drug development.

Commercial Suppliers and Purity Specifications

This compound is readily available from a variety of chemical suppliers. The purity of commercially available batches typically ranges from ≥95% to over 99%, as determined by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of offerings from several prominent suppliers.

| Supplier | Stated Purity | CAS Number | Notes |

| Sigma-Aldrich | ≥95% | 123088-59-5 | Marketed as 4-Aminocarbonylphenylboronic acid.[1] |

| MedChemExpress | 99.49% (by HPLC) | 123088-59-5 | A Certificate of Analysis for a specific batch confirms this purity and consistency with the structure by ¹H NMR and LCMS. |

| Aldlab Chemicals | 95% | 123088-59-5 | |

| BLD Pharm | Not specified | 123088-59-5 | |

| Frontier Specialty Chemicals | Not specified | 123088-59-5 | |

| BOC Sciences | Not specified | 123088-59-5 | [] |

Synthesis and Purification Protocols

The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the conversion of a corresponding aryl halide, such as 4-bromobenzamide (B181206), into a boronic acid derivative.

Experimental Protocol: Synthesis from 4-Bromobenzamide

This protocol is a representative method based on established procedures for the synthesis of aryl boronic acids.

Materials:

-

4-Bromobenzamide

-

Magnesium turnings

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B1201080)

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Iodine (for initiation)

Procedure:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A crystal of iodine is added to initiate the reaction. A solution of 4-bromobenzamide in anhydrous THF is added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the Grignard reaction and then maintained at reflux until the magnesium is consumed.

-

Borylation: The Grignard solution is cooled to -78°C (dry ice/acetone bath). A solution of trimethyl borate in anhydrous THF is added dropwise while maintaining the low temperature. The reaction mixture is stirred at -78°C for several hours and then allowed to warm to room temperature overnight.

-

Hydrolysis: The reaction is quenched by the slow addition of cold 2M HCl. The mixture is stirred vigorously for one hour to ensure complete hydrolysis of the borate ester.

-

Work-up and Isolation: The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Recrystallization is a common and effective method for purifying crude this compound.

Solvents:

-

Water

-

Ethanol/Water mixture

Procedure:

-

The crude this compound is dissolved in a minimum amount of boiling water or a hot ethanol/water mixture.

-

The hot solution is filtered to remove any insoluble impurities.

-

The filtrate is allowed to cool slowly to room temperature, during which time crystals of the purified product will form.

-

The crystallization process can be completed by cooling the flask in an ice bath.

-

The crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analytical Methods for Purity Assessment

A combination of chromatographic and spectroscopic techniques is employed to determine the purity and confirm the identity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for quantitative purity analysis. A typical reversed-phase HPLC method would involve:

-

Column: C18 stationary phase

-

Mobile Phase: A gradient of water (often with a small amount of acid like formic or trifluoroacetic acid for peak shaping) and a polar organic solvent such as acetonitrile (B52724) or methanol.

-

Detection: UV detection, typically in the range of 220-280 nm.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the chemical structure and can also provide an estimation of purity by identifying characteristic signals of the compound and any impurities present.

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LCMS) is used to confirm the molecular weight of the compound.

Common Impurities

During the synthesis and storage of this compound, several impurities can form:

-

Boroximes: These are cyclic anhydrides formed by the dehydration of three boronic acid molecules. Their presence can be detected by NMR spectroscopy.

-

Deboronated Starting Material: Incomplete reaction or decomposition can lead to the presence of the starting aryl halide (e.g., 4-bromobenzamide).

-

Homocoupling Products: Side reactions during synthesis can lead to the formation of biphenyl (B1667301) derivatives.

Visualizing Key Processes

To better illustrate the context and application of this compound, the following diagrams outline a key synthetic pathway, an experimental workflow, and the logical relationship of factors influencing its purity.

Caption: Suzuki-Miyaura coupling reaction utilizing this compound.

Caption: A typical experimental workflow for the synthesis and analysis.

Caption: Factors influencing the final purity of the product.

References

A Technical Guide to Boronic and Borinic Acids: Key Differences in Structure, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in modern organic synthesis and medicinal chemistry. Their unique electronic properties, stability, and versatile reactivity have propelled them to the forefront of academic research and pharmaceutical development. This technical guide provides an in-depth exploration of the core differences between two key classes of organoboron acids: boronic acids [R-B(OH)₂] and borinic acids [R₂B(OH)]. By examining their fundamental structure, physicochemical properties, reactivity, and applications, this document aims to equip researchers with the knowledge to strategically select and utilize these powerful reagents and catalysts in their work. Detailed experimental protocols for their synthesis and key reaction mechanisms are provided, alongside quantitative data and visual diagrams to facilitate a comprehensive understanding.

Fundamental Structural and Physicochemical Distinctions

Boronic and borinic acids are structurally related to boric acid (B(OH)₃), differing in the number of hydroxyl groups replaced by organic residues. This seemingly minor structural variance leads to significant differences in their electronic nature, stability, and subsequent chemical behavior.

A boronic acid is an organoboron compound featuring one organic substituent and two hydroxyl groups attached to a central boron atom.[1][2] In contrast, a borinic acid possesses two organic substituents and only one hydroxyl group.[3][4] This fundamental difference in substitution is the primary determinant of their distinct properties.

Figure 1: General chemical structures of Boronic and Borinic Acids.

The boron atom in both classes is sp²-hybridized with a vacant p-orbital, rendering them Lewis acidic.[5] However, the presence of two electron-donating organic groups in borinic acids increases electron density at the boron center compared to the single organic group in boronic acids. This results in borinic acids generally being more Lewis acidic and more electrophilic.[4][6]

Figure 2: Logical relationship of Boron Oxyacids by substitution.

Quantitative Physicochemical Properties

The distinct substitution patterns directly influence key properties such as acidity and stability. Boronic acids are generally more stable and less prone to decomposition than borinic acids.[5] They often exist as stable, crystalline solids, though they are prone to dehydration to form cyclic trimers known as boroxines.[1][7] Borinic acids are more sensitive and can be unstable, often existing as dimers or trimers in solution or the solid state.[4]

| Property | Boronic Acids | Borinic Acids | Key Differences & Notes |

| General Formula | R-B(OH)₂ | R₂B(OH) | The number of organic (R) vs. hydroxyl (OH) groups is the defining feature. |

| Lewis Acidity | Moderate | High | Borinic acids are generally stronger Lewis acids due to having two C-B bonds.[4] |

| pKa | ~9 | Varies, generally lower | The pKa of boronic acids can drop to ~7 upon forming tetrahedral boronate complexes.[1] |

| Stability | Generally stable solids | Often less stable, sensitive to air/moisture | Boronic acids are easier to handle and store.[5] Borinic acids can be prone to oxidation.[3] |

| Common Forms | Monomer, cyclic trimer (Boroxine) | Monomer, dimer, or cyclic trimer | Interconversion between forms can complicate characterization and stoichiometry.[1][4] |

| Oxidation by H₂O₂ | Slower | Faster | Borinic acids are more prone to rapid oxidation, a property exploited in sensor design.[6] |

Comparative Reactivity and Applications in Synthesis

The differences in Lewis acidity and stability translate into distinct reactivity profiles and applications in organic synthesis. Boronic acids are famously used as nucleophilic partners in cross-coupling reactions, while both classes serve as versatile catalysts.

Boronic Acids: Pillars of Cross-Coupling Chemistry

Boronic acids are indispensable reagents, primarily celebrated for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms carbon-carbon bonds by coupling a boronic acid with an organic halide or triflate, and it is one of the most widely used reactions in the synthesis of pharmaceuticals and complex molecules.[8][9]

Key Reactions Involving Boronic Acids:

-

Suzuki-Miyaura Coupling: Forms C(sp²)-C(sp²) bonds, crucial for biaryl synthesis.[10] The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.[9]

-

Chan-Lam Coupling: Forms carbon-nitrogen and carbon-oxygen bonds by coupling boronic acids with amines or alcohols, typically using a copper catalyst.[1]

-

Petasis (Borono-Mannich) Reaction: A multi-component reaction between an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to form substituted amines, including valuable α-amino acids.[11][12]

-

Boronic Acid Catalysis (BAC): Boronic acids can act as mild Lewis acid catalysts to activate hydroxyl groups, facilitating reactions like amidations, esterifications, and cycloadditions.[13][14][15]

Figure 3: Simplified catalytic cycle of the Suzuki-Miyaura Reaction.

Borinic Acids: Specialized Catalysts and Reagents

While less ubiquitous than boronic acids, borinic acids are powerful catalysts and reagents in their own right, often employed for transformations where boronic acids are less effective. Their enhanced Lewis acidity allows them to catalyze a range of reactions.[4]

Key Applications of Borinic Acids:

-

Catalysis: They are effective catalysts for epoxide ring-opening, hydrosilylation, regioselective acylation of diols, and transamidation.[4][6]

-

Contrasting Catalytic Activity: Notably, while boronic acids can catalyze direct amidation, studies have shown that borinic acids are often not competent catalysts for this transformation, as they can form unreactive complexes or undergo protodeboronation.[16] This represents a critical functional difference for synthetic planning.

-

H₂O₂-Responsive Triggers: Borinic acids react significantly faster with hydrogen peroxide than their boronic acid counterparts.[6] This property is being exploited in the development of highly sensitive probes and triggers for detecting reactive oxygen species (ROS) in biological systems.

Role in Drug Development and Medicinal Chemistry

The unique ability of the boron atom to form reversible covalent bonds with biological nucleophiles has made organoboron compounds, especially boronic acids, highly valuable motifs in drug design.

Boronic Acids as Pharmacophores

The incorporation of a boronic acid group has led to several FDA-approved drugs.[17] The boron atom acts as an electrophilic "warhead" that can form a stable, yet reversible, tetrahedral intermediate with nucleophilic residues (like serine or threonine) in the active site of an enzyme, leading to potent inhibition.[1][18]

| Drug Name (Brand) | Target | Therapeutic Indication | FDA Approval Year |

| Bortezomib (Velcade®) | 26S Proteasome | Multiple Myeloma | 2003 |

| Ixazomib (Ninlaro®) | 26S Proteasome | Multiple Myeloma | 2015 |

| Vaborbactam (in Vabomere®) | β-Lactamase Enzymes | Complicated Bacterial Infections | 2017 |

| Tavaborole (Kerydin®) | Leucyl-tRNA synthetase | Onychomycosis (toenail fungus) | 2014 |

| Crisaborole (Eucrisa®) | Phosphodiesterase 4 (PDE4) | Atopic Dermatitis (Eczema) | 2016 |

Borinic Acids in Medicinal Chemistry

The application of borinic acids in approved drugs is not yet established. However, their enhanced electrophilicity and distinct reactivity make them intriguing candidates for future drug discovery efforts.[6] They offer a different structural scaffold and electronic profile that could be exploited to target enzymes that are not effectively inhibited by boronic acids or to design novel bioactive probes.

Experimental Protocols: Synthesis Methodologies

The successful application of boronic and borinic acids relies on robust and scalable synthetic methods.

General Protocol for Arylboronic Acid Synthesis via Grignard Reaction

This common method involves the reaction of an organometallic reagent with a trialkyl borate (B1201080) ester, followed by acidic hydrolysis.

Materials:

-

Aryl bromide (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Triisopropyl borate (1.5 eq)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate, Diethyl ether

Procedure:

-

Grignard Formation: Under an inert atmosphere (N₂ or Ar), add magnesium turnings to a flame-dried flask. Add a solution of the aryl bromide in anhydrous THF dropwise. If the reaction does not initiate, gentle heating or a crystal of iodine may be used. Stir until the magnesium is consumed.

-

Borylation: Cool the Grignard solution to -78 °C (dry ice/acetone bath). Add a solution of triisopropyl borate in anhydrous THF dropwise, maintaining the temperature below -60 °C.

-

Quenching and Hydrolysis: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Cool the mixture to 0 °C and slowly quench by adding 1 M HCl.

-

Work-up: Stir the biphasic mixture vigorously for 30 minutes. Separate the layers and extract the aqueous layer with diethyl ether (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by recrystallization or silica (B1680970) gel chromatography.

Figure 4: General experimental workflow for Boronic Acid synthesis.

General Protocol for Diarylborinic Acid Synthesis

This method involves the addition of an organolithium reagent to a boronic ester.

Materials:

-

Arylboronic acid pinacol (B44631) ester (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF) or Diethyl Ether

-

Aryllithium or Aryl Grignard reagent (1.1 eq, prepared separately or used from a commercial solution)

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate, Ethyl acetate

Procedure:

-

Setup: Under an inert atmosphere, dissolve the arylboronic acid pinacol ester in anhydrous THF in a flame-dried flask.

-

Addition: Cool the solution to -78 °C. Slowly add the aryllithium or Grignard reagent solution dropwise.

-

Reaction: Allow the mixture to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Hydrolysis: Cool the reaction to 0 °C and carefully add 1 M HCl to hydrolyze the intermediate borinate ester.

-

Work-up and Purification: Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude diarylborinic acid is often purified by chromatography or recrystallization. Due to their potential instability, borinic acids are sometimes used immediately in the next step without extensive purification.[4]

Figure 5: General experimental workflow for Borinic Acid synthesis.

Conclusion

While boronic and borinic acids are closely related members of the organoboron family, their differences are profound and consequential. Boronic acids are stable, moderately Lewis acidic compounds that have revolutionized C-C bond formation and demonstrated immense value as pharmacophores. Borinic acids, in contrast, are more reactive, more Lewis acidic, and serve as specialized catalysts and highly responsive chemical probes. A thorough understanding of their distinct structural, electronic, and reactive properties is critical for researchers in organic synthesis and drug development to fully harness their synthetic potential and design the next generation of complex molecules and therapeutics.

References

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. A Comprehensive Overview of Boronic Acids & Derivatives | MolecularCloud [molecularcloud.org]

- 3. Borinic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. pnas.org [pnas.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. nbinno.com [nbinno.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 11. Petasis reaction - Wikipedia [en.wikipedia.org]

- 12. Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Emergent Organoboron Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Boronic acid catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 16. Mechanistic insights into boron-catalysed direct amidation reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (4-Carbamoylphenyl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This palladium-catalyzed reaction joins an organoboron compound (typically a boronic acid) with an organohalide or triflate. Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of starting materials have made it an indispensable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.

(4-Carbamoylphenyl)boronic acid, also known as 4-boronobenzamide, is a valuable building block in medicinal chemistry. The carbamoyl (B1232498) (carboxamide) group is a common pharmacophore found in numerous drug candidates and approved medicines. Its presence can enhance binding affinity to biological targets and improve pharmacokinetic properties. This document provides detailed application notes and protocols for the effective use of this compound in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl carboxamides.

Mechanism of the Suzuki-Miyaura Reaction

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. A base is required to activate the boronic acid for the transmetalation step.

Quantitative Data Summary

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of this compound and analogous arylboronic acids with various aryl halides. The carbamoyl group is an electron-withdrawing group, which can influence the reactivity of the boronic acid. Generally, electron-withdrawing groups on the boronic acid can slow the rate of transmetalation. However, successful couplings can be achieved with appropriate catalyst, ligand, and base selection.

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Fluorobenzyl bromide | This compound | PdCl₂(dppf) (7) | Na₂CO₃ | Methanol (B129727)/Water | Reflux | 4 | 97 | [1] |

| 2 | 4-Bromoacetophenone | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 80 | 0.5 | 96 | [2] |

| 3 | 4-Bromobenzonitrile | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 80 | 0.33 | 98 | [2] |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd/NiFe₂O₄ | K₂CO₃ | DMF/H₂O | 80 | 0.17 | 95 | [2] |

| 5 | 4-Chlorotoluene | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | Dioxane | RT | 12 | 98 | [3] |

| 6 | 4-Iodoanisole | Phenylboronic acid | Pd@CS-Py@CNT | Na₂CO₃ | Water | Reflux | 0.5 | 98 | [4] |

Experimental Protocols

The following protocols provide detailed methodologies for conducting Suzuki-Miyaura cross-coupling reactions with this compound.

This protocol is adapted from a patented synthesis of an intermediate for the PARP inhibitor Olaparib and serves as a key example for the application of this compound.[1]

Materials and Reagents:

-

This compound

-

4-Fluoro-3-(hydroxymethyl)benzonitrile (or corresponding aryl halide)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Sodium carbonate (Na₂CO₃)

-

Methanol

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 eq), this compound (1.0 eq), sodium carbonate (2.0 eq), and PdCl₂(dppf) (0.07 eq).

-

Solvent Addition: Add methanol and water to the flask. The solvent ratio can be optimized, a common starting point is a 1:1 or similar mixture that allows for dissolution of the reagents.

-

Inert Atmosphere: Seal the flask and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes to remove oxygen.

-

Reaction: Heat the reaction mixture to reflux (the boiling point of the solvent mixture) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4 hours.

-

Work-up:

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure to remove the methanol.

-

The aqueous residue can then be extracted with an organic solvent such as ethyl acetate (B1210297).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure biaryl carboxamide.

This protocol provides a general starting point for the coupling of this compound with various aryl bromides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Reagents:

-

This compound

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃) or a bulky, electron-rich phosphine (B1218219) ligand (e.g., SPhos, XPhos)

-

Potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄)

-

1,4-Dioxane (B91453) or Toluene

-

Water

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Heating block or oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a Schlenk flask or sealed tube under an inert atmosphere, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (2-10 mol%). If using a pre-formed catalyst complex, add it directly.

-

Solvent Addition: Add the organic solvent (e.g., 1,4-dioxane or toluene) and degassed water. A common solvent to water ratio is between 4:1 and 10:1.

-

Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Reaction: Heat the mixture to 80-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction as described in Protocol 1. The work-up procedure is also similar, involving cooling, extraction with an organic solvent, washing, drying, and concentration.

-

Purification: Purify the crude product as needed, typically by column chromatography.

Troubleshooting and Optimization

-

Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands often improve the efficiency of the oxidative addition and reductive elimination steps. Increasing the temperature or reaction time may also be beneficial.

-

Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid. To minimize this, ensure the reaction is properly deoxygenated. Using a less aqueous solvent system or a milder base can sometimes help. Converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) can also prevent this side reaction.

-

Homocoupling: The formation of biaryl products from the coupling of two boronic acid molecules can occur in the presence of oxygen. Thorough degassing of the reaction mixture is crucial to prevent this.

By following these protocols and considering the optimization strategies, researchers can effectively utilize this compound as a key building block in the synthesis of diverse biaryl carboxamides for applications in drug discovery and materials science.

References

Applications of (4-Carbamoylphenyl)boronic Acid in Medicinal Chemistry: A Detailed Overview

(4-Carbamoylphenyl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of a variety of therapeutic agents through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. Its rigid phenyl ring, coupled with the reactive boronic acid moiety and the hydrogen-bonding capability of the carbamoyl (B1232498) group, makes it an attractive component for designing molecules that can interact with biological targets with high affinity and specificity. This application note details its role in the development of enzyme inhibitors and receptor antagonists, providing experimental protocols and quantitative data where available.

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key structural motif in the synthesis of inhibitors for various enzymes and as antagonists for cell surface receptors. Its utility is highlighted in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors, and Vasopressin V1B receptor antagonists.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

PARP enzymes are crucial for DNA repair mechanisms. In cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways (e.g., BRCA mutations), inhibiting PARP can lead to synthetic lethality in cancer cells. This compound serves as a valuable scaffold in the synthesis of potent PARP inhibitors. The carbamoylphenyl group often mimics the nicotinamide (B372718) moiety of the NAD+ substrate, which is essential for PARP's enzymatic activity.

A notable example is the synthesis of novel pyrimidine (B1678525) analogs through the Suzuki-Miyaura coupling of this compound with halogenated pyrimidines. These compounds are designed to fit into the active site of PARP enzymes.

Experimental Workflow for Synthesis of a Pyrimidine-based PARP Inhibitor Precursor:

Caption: Synthetic workflow for a pyrimidine-based PARP inhibitor precursor.

Quantitative Data:

| Compound | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |

| Olaparib | 1.9 | 0.7 | [1] |

| Rucaparib | 1.4 | 0.2 | [1] |

| Niraparib | 3.8 | 2.1 | [1] |

| Talazoparib | 0.57 | 1.8 | [1] |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling [2]

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction to synthesize 5-([1,1′-biphenyl]-4-yl)-4,6-dichloropyrimidine derivatives.[2]

Materials:

-

5-(4-bromophenyl)-4,6-dichloropyrimidine (1 equivalent)

-

This compound (1.1 equivalents)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium phosphate (B84403) (K₃PO₄) (2 equivalents)

-

1,4-Dioxane

-

Distilled water

Procedure:

-

To a Schlenk flask, add 5-(4-bromophenyl)-4,6-dichloropyrimidine and Pd(PPh₃)₄.

-

Add 1,4-dioxane (6 mL per 0.986 mmol of the pyrimidine derivative) and stir the mixture under an inert atmosphere (e.g., argon) for 30 minutes at room temperature.[2]

-

Add this compound, K₃PO₄, and distilled water (1.5 mL).[2]

-

Reflux the reaction mixture at 70–80 °C for 18–22 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethyl acetate and wash with water.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 4'-(4,6-dichloropyrimidin-5-yl)-[1,1'-biphenyl]-4-carboxamide.

PARP Signaling Pathway in DNA Repair:

Caption: Simplified PARP1 signaling pathway in DNA single-strand break repair.

Signal Transducer and Activator of Transcription 3 (STAT3) Inhibitors

STAT3 is a transcription factor that plays a critical role in cell growth, proliferation, and survival.[3][4][5] Its constitutive activation is observed in many cancers, making it a promising therapeutic target. The boronic acid moiety can act as a bioisostere for a phosphate group, enabling it to interact with the phosphotyrosine-binding SH2 domain of STAT3, thereby inhibiting its dimerization and downstream signaling.

STAT3 Signaling Pathway:

Caption: Overview of the JAK-STAT3 signaling pathway.[3][4][5]

Vasopressin V1B Receptor Antagonists

The vasopressin V1B receptor, a G-protein coupled receptor (GPCR), is implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis and is a target for the treatment of depression and anxiety. This compound can be incorporated into small molecules designed to antagonize the V1B receptor, potentially modulating stress responses.

Vasopressin V1B Receptor Signaling Pathway:

Caption: Simplified Vasopressin V1B receptor signaling pathway.[6]

Conclusion

This compound is a valuable and versatile reagent in medicinal chemistry. Its application in the synthesis of enzyme inhibitors and receptor antagonists, particularly through the Suzuki-Miyaura coupling, has contributed to the development of novel therapeutic candidates. The ability to readily form carbon-carbon bonds while introducing a key pharmacophoric element makes it a continued area of interest for drug discovery and development professionals. Further exploration of its use in creating diverse chemical libraries will likely lead to the identification of new and potent modulators of various biological targets.

References

Use of (4-Carbamoylphenyl)boronic acid as a building block in organic synthesis

(4-Carbamoylphenyl)boronic acid has emerged as a crucial building block for synthetic chemists, particularly in the realms of pharmaceutical and materials science. Its dual functionality, featuring both a boronic acid and a carbamoyl (B1232498) (amide) group, allows for a diverse range of chemical transformations, making it an invaluable tool in the construction of complex molecular architectures. This application note provides a detailed overview of its use, focusing on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl carboxamides, key intermediates in drug discovery.

Key Applications

This compound is a versatile reagent primarily utilized in palladium-catalyzed cross-coupling reactions.[1] Its applications span various fields:

-

Pharmaceutical Development: It is a key component in the synthesis of a variety of biologically active molecules. Notably, it serves as a precursor for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents.[2][3] It is also used in the development of STAT3 protein inhibitors and vasopressin V1B receptor antagonists.[4]

-

Organic Synthesis: As a bifunctional molecule, it is an essential intermediate for creating complex organic structures.[1] It participates in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[4]

-

Materials Science: The unique properties of this boronic acid derivative make it suitable for developing sensors and for modifying metal-organic frameworks (MOFs).[4]

Synthesis of Biaryl Carboxamides via Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl carboxamides. These structures are prevalent in many pharmaceutical compounds. The general reaction involves the coupling of the boronic acid with an aryl halide, catalyzed by a palladium complex in the presence of a base.

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 4'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid

This protocol details the synthesis of a representative biaryl carboxamide, 4'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid, through the Suzuki-Miyaura coupling of this compound and 4-bromobenzoic acid.

Materials:

-

This compound

-

4-Bromobenzoic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Distilled water

-

Ethyl acetate (B1210297)

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Hydrochloric acid (1 M)

Procedure:

-

To a round-bottom flask, add this compound (1.2 mmol), 4-bromobenzoic acid (1.0 mmol), and potassium carbonate (3.0 mmol).

-

Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) to the flask.

-

Add a 4:1 mixture of 1,4-dioxane and water (20 mL).

-

Stir the resulting mixture at 80°C for 16 hours under an inert atmosphere (e.g., argon or nitrogen).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (10 mL).

-

Acidify the aqueous layer with 1 M HCl to precipitate the product.

-

Filter the precipitate and wash with water.

-

Dissolve the crude product in ethyl acetate and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the pure 4'-Carbamoyl-[1,1'-biphenyl]-4-carboxylic acid.[5]

Quantitative Data

The yields of Suzuki-Miyaura reactions are generally good to excellent, depending on the specific substrates and reaction conditions. The following table summarizes representative yields for the synthesis of biphenyl (B1667301) derivatives using arylboronic acids under various conditions.

| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh₃)₄ (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 80 | 16 | >90 |

| 4-Chlorotoluene | 4-Tolylboronic acid | Pd complex (0.5) | KOH | i-PrOH | 25 | 2 | 95 |

| 4-Bromoanisole | Phenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (1) | K₂CO₃ | EtOH/H₂O | RT | - | 92 |

| 3-Bromobenzoic acid | 3,5-Difluorophenylboronic acid | PdCl₂(NH₂CH₂COOH)₂ (0.1) | K₂CO₃ | H₂O | RT | 1.5 | Low |

Application in the Synthesis of PARP Inhibitors

This compound is a valuable precursor for synthesizing key intermediates of PARP inhibitors, such as Olaparib. While a direct coupling to the final drug is not the common route, it can be used to construct the essential biaryl carboxamide core.

Caption: Plausible workflow for PARP inhibitor synthesis.

This synthetic strategy highlights the importance of this compound in creating the central biaryl scaffold, which is then further elaborated to yield the final active pharmaceutical ingredient.

Conclusion

This compound is a highly versatile and valuable building block in organic synthesis. Its ability to readily participate in carbon-carbon bond-forming reactions, particularly the Suzuki-Miyaura coupling, makes it an indispensable tool for researchers and scientists in drug development and materials science. The protocols and data presented herein demonstrate its utility in the efficient synthesis of complex biaryl structures, underscoring its significance in modern synthetic chemistry.

References

- 1. An improved preparation of arylboronates: application in one-pot Suzuki biaryl synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 5. ajgreenchem.com [ajgreenchem.com]

Application Notes: The Role of (4-Carbamoylphenyl)boronic Acid in the Synthesis of Enzyme Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Introduction

(4-Carbamoylphenyl)boronic acid is a versatile bifunctional reagent that has become a valuable building block in medicinal chemistry and drug discovery.[1] It incorporates two key chemical motifs: a boronic acid group and a benzamide (B126) (carbamoylphenyl) group. The boronic acid moiety is a well-established pharmacophore for inhibiting serine and threonine proteases, where it acts as a transition-state analog to form a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[2][3] Simultaneously, the benzamide portion is a critical structural feature of many Poly(ADP-ribose) polymerase (PARP) inhibitors, mimicking the nicotinamide (B372718) moiety of the NAD+ substrate to occupy the catalytic pocket.[4][5]

This reagent is frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to synthesize complex organic molecules.[6][7] This reaction allows for the efficient formation of carbon-carbon bonds, enabling the incorporation of the crucial carbamoylphenyl group into diverse molecular scaffolds.[][9] These notes provide an overview of its application, quantitative data on resulting inhibitors, and detailed protocols for synthesis and evaluation.

Key Applications in Enzyme Inhibition

The unique structure of this compound makes it a key component in the synthesis of inhibitors for several important enzyme classes.

-

PARP Inhibitors: Poly(ADP-ribose) polymerase (PARP) is a family of enzymes critical for DNA damage repair, particularly in the Base Excision Repair (BER) pathway.[4] In cancers with deficiencies in other repair pathways (e.g., BRCA1/2 mutations), inhibiting PARP leads to cell death through a concept known as synthetic lethality.[5][10] The benzamide structure, which can be introduced using this compound, is fundamental for potent PARP inhibition as it forms key hydrogen bonds with residues like Gly863 and Ser904 in the nicotinamide-binding pocket of the enzyme.[4]

-

Serine Protease Inhibitors: Serine proteases play vital roles in processes ranging from digestion to blood clotting and are targets for various diseases.[2] Boronic acids are potent inhibitors because they mimic the tetrahedral transition state of peptide-bond hydrolysis.[11] The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine, forming a stable, reversible tetrahedral boronate adduct.[3] While the carbamoylphenyl group provides a scaffold for further derivatization to enhance selectivity, the boronic acid itself is the active "warhead".

-

β-Lactamase Inhibitors: Bacterial resistance to β-lactam antibiotics is often mediated by β-lactamase enzymes, which are frequently serine proteases.[12][13] Boronic acid-based inhibitors, such as vaborbactam (B611620), have been developed to counteract this resistance.[14][15] These inhibitors bind to the serine residue in the β-lactamase active site, protecting the antibiotic from hydrolysis.[16] this compound can serve as a foundational scaffold for developing novel β-lactamase inhibitors.

Quantitative Data on Related Boronic Acid Inhibitors

The inhibitory potency of compounds synthesized using boronic acid precursors is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or their inhibition constant (Ki). The table below summarizes data for representative boronic acid-based inhibitors against various enzyme targets.

| Inhibitor Class/Compound | Enzyme Target | Inhibitor Type | Potency | Reference |

| Peptidyl Boronic Acid | Prostate-Specific Antigen (PSA) | Serine Protease | Ki: ~65 nM | [11] |

| Phenyl Boronic Acid Derivative | AmpC β-lactamase | Serine β-Lactamase | Ki: 140 nM | [3][16] |

| Phenyl Boronic Acid Derivative | KPC-2 β-lactamase | Serine β-Lactamase | Ki: 730 nM | [3][16] |

| Boronic Acid (Vaborbactam) | PBP3 (P. aeruginosa) | Penicillin-Binding Protein | IC50: 262 µM | [17] |

| Benzamide Derivative (Y49) | PARP-1 | DNA Repair Enzyme | IC50: 0.96 nM | [4] |

| Benzamide Derivative (Y31) | PARP-1 | DNA Repair Enzyme | IC50: 0.41 nM | [4] |

Experimental Protocols & Methodologies

Protocol 1: Synthesis of an Aryl-Benzamide Inhibitor via Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura reaction to couple this compound with a functionalized aryl halide (Ar-X), a common step in synthesizing PARP or other enzyme inhibitors.[18]

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine (B1218219) ligand)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture of DME/water)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried round-bottom flask, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (0.02-0.05 eq) and any necessary ligands to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (4-24 hours), monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica (B1680970) gel to yield the desired coupled product.

Protocol 2: General In Vitro β-Lactamase Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a synthesized compound against a Class A or C serine β-lactamase using a chromogenic substrate.

Materials:

-

Purified β-lactamase enzyme (e.g., AmpC or KPC-2)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

Nitrocefin (B1678963) (chromogenic β-lactam substrate)

-

Test inhibitor compound dissolved in DMSO

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 486 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration is 10 mM.

-

In a 96-well plate, add 2 µL of the diluted inhibitor to each well. For control wells, add 2 µL of DMSO (for 0% inhibition) and a known potent inhibitor (for 100% inhibition).

-

Add 178 µL of assay buffer containing the β-lactamase enzyme to each well. The final enzyme concentration should be chosen to ensure linear substrate hydrolysis over the measurement period.

-

Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of a nitrocefin solution (final concentration typically 50-100 µM) to all wells.

-

Immediately measure the rate of nitrocefin hydrolysis by monitoring the increase in absorbance at 486 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculate the reaction rate (V) for each inhibitor concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and mechanisms involving this compound in inhibitor development.

References

- 1. (4-Carbamoylphenyl)boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. β-Lactamase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Synthesis of a Novel Boronic Acid Transition State Inhibitor, MB076: A Heterocyclic Triazole Effectively Inhibits Acinetobacter-Derived Cephalosporinase Variants with an Expanded-Substrate Spectrum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Will morphing boron-based inhibitors beat the β-lactamases? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Structural analysis of the boronic acid β-lactamase inhibitor vaborbactam binding to Pseudomonas aeruginosa penicillin-binding protein 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using (4-Carbamoylphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis of biaryl compounds utilizing (4-carbamoylphenyl)boronic acid. This key reagent is instrumental in the construction of biaryl scaffolds, which are prevalent in numerous biologically active molecules, including STAT3 inhibitors and vasopressin V1B receptor antagonists. The methodologies described herein focus on the Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.

Introduction

This compound is a versatile building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its ability to introduce a carbamoylphenyl group makes it a valuable reagent in medicinal chemistry for the synthesis of complex molecules with therapeutic potential. The Suzuki-Miyaura coupling, for which John B. Fenn, Koichi Tanaka, and Kurt Wüthrich were awarded the Nobel Prize in Chemistry in 2002, is the most common method for employing this boronic acid to create biaryl structures. This reaction offers high functional group tolerance, stereospecificity, and generally high yields.

Core Reaction: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (in this case, this compound) and an organohalide (typically an aryl bromide or iodide). The reaction requires a base to activate the boronic acid and facilitate the transmetalation step in the catalytic cycle.

A generalized reaction scheme is as follows:

Experimental Protocols

The following protocols provide detailed methodologies for the Suzuki-Miyaura coupling of this compound with various aryl halides.

Protocol 1: Synthesis of 4'-Carbamoyl-[1,1'-biphenyl]-4-carbonitrile